methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate
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Overview
Description
Methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate is a complex organic compound that belongs to the class of oxazetidines This compound is characterized by its unique structure, which includes a benzyl group, a dimethoxyphosphoryl group, and an oxooxazetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazetidine Ring: The oxazetidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazetidine intermediate.
Addition of the Dimethoxyphosphoryl Group: This step involves the reaction of the oxazetidine derivative with a dimethoxyphosphorylating agent, such as dimethyl phosphorochloridate, under controlled conditions to ensure selective phosphorylation.
Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phosphoryl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Benzyl halides or phosphorylating agents in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions include oxidized oxazetidine derivatives, reduced oxazetidine derivatives, and various substituted oxazetidine compounds.
Scientific Research Applications
Methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-2-benzyl-3-phosphoryl-4-oxooxazetidine-3-carboxylate: Similar structure but lacks the dimethoxy groups.
Methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
Methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate is unique due to the presence of both the dimethoxyphosphoryl group and the oxooxazetidine ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (3S)-2-benzyl-3-dimethoxyphosphoryl-4-oxooxazetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO7P/c1-18-11(15)13(22(17,19-2)20-3)12(16)21-14(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMRIJKUOMQXIJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C(=O)ON1CC2=CC=CC=C2)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C(=O)ON1CC2=CC=CC=C2)P(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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